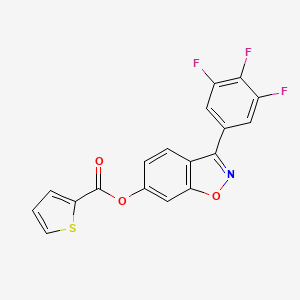
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate is a complex organic compound that features a trifluorophenyl group, a benzisoxazole ring, and a thiophenecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzisoxazole ring, followed by the introduction of the trifluorophenyl group and the thiophenecarboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the benzisoxazole and thiophenecarboxylate moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-furancarboxylate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-pyridinecarboxylate
Uniqueness
The uniqueness of this compound lies in its combination of trifluorophenyl, benzisoxazole, and thiophenecarboxylate groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C18H8F3NO3S |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H8F3NO3S/c19-12-6-9(7-13(20)16(12)21)17-11-4-3-10(8-14(11)25-22-17)24-18(23)15-2-1-5-26-15/h1-8H |
Clé InChI |
XUWKHWHIZZGIRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one](/img/structure/B14956472.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide](/img/structure/B14956482.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B14956485.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14956487.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14956494.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956495.png)
![2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B14956498.png)

![4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14956503.png)
![trans-N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B14956507.png)
![N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14956510.png)
![4-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14956518.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14956519.png)
